2-ETHOXY-4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE
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Overview
Description
2-ETHOXY-4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound with a molecular formula of C21H17N3O6S This compound is characterized by the presence of multiple functional groups, including an ethoxy group, a nitrobenzoyl group, and a thiophenecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE typically involves a multi-step process The initial step often includes the formation of the hydrazone linkage through the reaction of 4-nitrobenzoyl hydrazine with an appropriate aldehyde or ketoneThe reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the ethoxy group .
Scientific Research Applications
2-ETHOXY-4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and thiophenecarboxylate groups contribute to the compound’s overall reactivity and stability, influencing its interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-[(E)-({4-[(4-nitrobenzoyl)amino]benzoyl}hydrazono)methyl]phenyl benzoate
- 2-ethoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-ethoxybenzoate
- 2-ethoxy-4-[(E)-({[(4-methoxyanilino)carbothioyl]hydrazono}methyl)phenyl 4-methoxybenzoate
Uniqueness
2-ETHOXY-4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17N3O6S |
---|---|
Molecular Weight |
439.4g/mol |
IUPAC Name |
[2-ethoxy-4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C21H17N3O6S/c1-2-29-18-12-14(5-10-17(18)30-21(26)19-4-3-11-31-19)13-22-23-20(25)15-6-8-16(9-7-15)24(27)28/h3-13H,2H2,1H3,(H,23,25)/b22-13- |
InChI Key |
DPOOHDOIBXNLSP-XKZIYDEJSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CS3 |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CS3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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